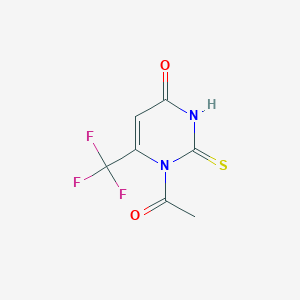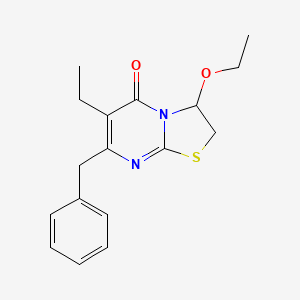
5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-6-ethyl-2,3-dihydro-7-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-6-ethyl-2,3-dihydro-7-(phenylmethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the thiazolo[3,2-a]pyrimidine family, which is known for its potential therapeutic applications, including antibacterial, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives typically involves the reaction of 2-aminothiazoles with ethyl acetoacetate in the presence of acetic or polyphosphoric acid . This reaction yields a series of thiazolo[3,2-a]pyrimidin-5-one derivatives, which can be further modified through nitration and reduction reactions to obtain various functionalized derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve a one-pot synthesis approach, which combines multiple reaction steps into a single process. This method enhances efficiency and yield while minimizing the need for intermediate purification steps . The use of microwave irradiation has also been explored to accelerate the reaction process and improve overall yields .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives undergo various chemical reactions, including:
Oxidation: Conversion of thiazolo[3,2-a]pyrimidin-5-ones to their corresponding sulfonic acid derivatives.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Acylation of the 7-NH2 group to form amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric and sulfuric acids for nitration, and reducing agents such as hydrogen gas or metal hydrides for reduction reactions . Acylation reactions typically involve the use of acyl chlorides or anhydrides in the presence of a base .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and amide derivatives, each exhibiting unique biological activities .
Applications De Recherche Scientifique
Chemistry: Used as building blocks for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial and antitubercular activities.
Medicine: Potential therapeutic agents for treating infections, cancer, and neurological disorders.
Industry: Utilized in the development of new antimicrobial and anticancer drugs.
Mécanisme D'action
The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives act as acetylcholinesterase inhibitors, which can be beneficial in the treatment of neurological disorders . Others function as calcium channel blockers or glutamate receptor antagonists, contributing to their antihypertensive and neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities, including antibacterial and anticancer properties.
Thiadiazolo[3,2-a]pyrimidin-5-ones: These derivatives are synthesized through a combination of cycloaddition, reduction, and deamination reactions and are known for their anticancer and anti-inflammatory activities.
Uniqueness
The uniqueness of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-6-ethyl-2,3-dihydro-7-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Propriétés
Numéro CAS |
199852-32-9 |
|---|---|
Formule moléculaire |
C17H20N2O2S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
7-benzyl-3-ethoxy-6-ethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C17H20N2O2S/c1-3-13-14(10-12-8-6-5-7-9-12)18-17-19(16(13)20)15(11-22-17)21-4-2/h5-9,15H,3-4,10-11H2,1-2H3 |
Clé InChI |
JNSQZDFRCLUPFM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C2N(C1=O)C(CS2)OCC)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


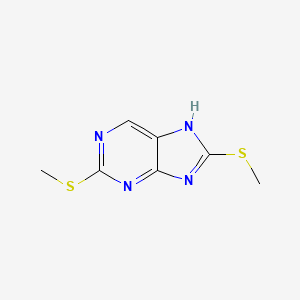
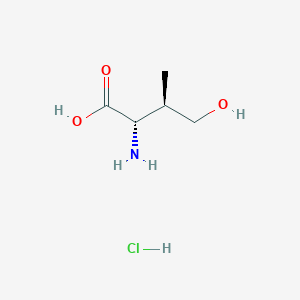
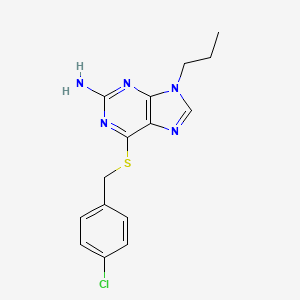

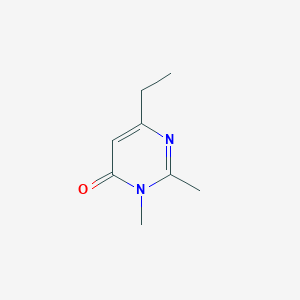
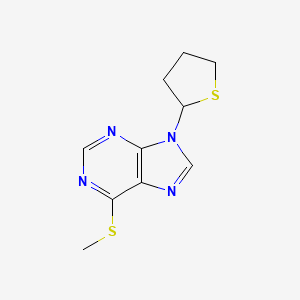
![N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B12926692.png)


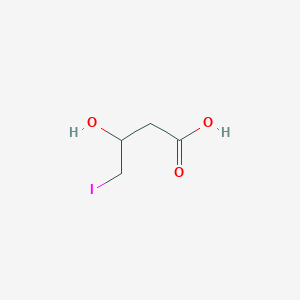
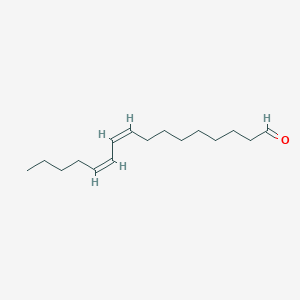
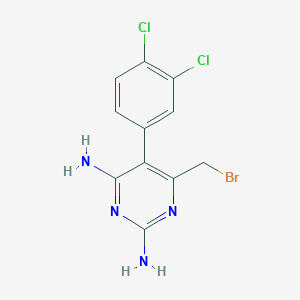
![1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole](/img/structure/B12926714.png)
